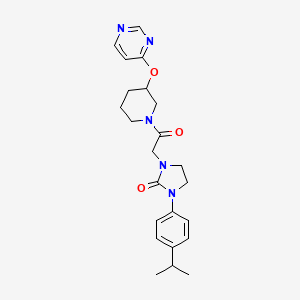
1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, also known by its CAS number 2034580-76-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound has the following chemical properties:
- Molecular Formula : C23H29N5O3
- Molecular Weight : 423.517 g/mol
- IUPAC Name : 1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one
Research indicates that compounds containing imidazolidinone moieties often exhibit significant biological activities, particularly in cancer treatment. The mechanism of action typically involves the disruption of microtubule dynamics, which is crucial for cell division. This is achieved by interacting with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
A study evaluating related compounds with imidazolidinone structures demonstrated potent antiproliferative effects against various cancer cell lines, including HT-1080 (fibrosarcoma), HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast cancer). The most active derivatives showed IC50 values in the low micromolar range (0.066 - 6 µM), indicating strong potential as anticancer agents .
Case Study 1: Antiproliferative Effects
In vitro studies on phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates revealed that modifications to the imidazolidinone structure can enhance antiproliferative activity. The study highlighted that compounds with imidazolidinone frameworks exhibited significant cytotoxicity against resistant cancer cell lines, suggesting a robust mechanism that bypasses common resistance pathways .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic analysis of SAR for imidazolidinones indicated that substituents on the aromatic rings significantly affect biological activity. For instance, the introduction of electron-donating groups enhanced potency against cancer cells, while steric hindrance from bulky groups reduced activity. This information can guide future synthetic efforts to optimize the biological profile of this compound .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Antiproliferative | 0.066 - 6 | HT-1080, HT-29, M21, MCF7 |
| Antimicrobial | Not specified | Various bacterial strains |
Properties
IUPAC Name |
1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-17(2)18-5-7-19(8-6-18)28-13-12-27(23(28)30)15-22(29)26-11-3-4-20(14-26)31-21-9-10-24-16-25-21/h5-10,16-17,20H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZJOGMLACCVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














